
4-Nitrophenyl 2-Acetamido-3,6-di-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
-2-deoxy-alpha-D-galactopyranoside is a derivative of galactose, a type of sugar molecule. This compound is characterized by the absence of an oxygen atom at the second carbon position, which distinguishes it from its parent molecule, galactose. This structural modification imparts unique chemical and biological properties to -2-deoxy-alpha-D-galactopyranoside, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of -2-deoxy-alpha-D-galactopyranoside typically involves the selective removal of the hydroxyl group at the second carbon position of galactose. This can be achieved through a series of chemical reactions, including:
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using protective groups such as acetyl or benzyl groups.
Deoxygenation: The protected galactose undergoes a deoxygenation reaction, often using reagents like tributyltin hydride or other radical initiators, to remove the hydroxyl group at the second carbon position.
Deprotection: The protective groups are then removed to yield -2-deoxy-alpha-D-galactopyranoside.
Industrial Production Methods
Industrial production of -2-deoxy-alpha-D-galactopyranoside may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymes like deoxyribose-phosphate aldolase can be used to catalyze the formation of -2-deoxy-alpha-D-galactopyranoside from suitable precursors under mild conditions, offering a more environmentally friendly and cost-effective approach.
化学反応の分析
Types of Reactions
-2-deoxy-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert -2-deoxy-alpha-D-galactopyranoside into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Alcohols from reduction.
- Halogenated derivatives from substitution.
科学的研究の応用
-2-deoxy-alpha-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme activity, particularly in understanding the role of deoxy sugars in biological systems.
Medicine: -2-deoxy-alpha-D-galactopyranoside is investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of -2-deoxy-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes involved in carbohydrate metabolism, leading to altered cellular processes. For example, it may inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates, thereby affecting the availability of sugars for cellular functions.
類似化合物との比較
Similar Compounds
2-deoxy-D-glucose: Similar to -2-deoxy-alpha-D-galactopyranoside, this compound lacks an oxygen atom at the second carbon position but is derived from glucose instead of galactose.
2-deoxy-L-galactose: This is the L-isomer of -2-deoxy-alpha-D-galactopyranoside, with similar structural features but different stereochemistry.
Uniqueness
-2-deoxy-alpha-D-galactopyranoside is unique due to its specific structural features and the resulting biological activities. Its ability to inhibit specific enzymes and participate in unique chemical reactions sets it apart from other deoxy sugars, making it a valuable compound in research and industrial applications.
特性
分子式 |
C30H44N4O18 |
|---|---|
分子量 |
748.7 g/mol |
IUPAC名 |
N-[2-[[5-acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C30H44N4O18/c1-11(37)31-19-25(43)22(40)16(8-35)49-28(19)47-10-18-24(42)27(52-29-20(32-12(2)38)26(44)23(41)17(9-36)50-29)21(33-13(3)39)30(51-18)48-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-36,40-44H,8-10H2,1-3H3,(H,31,37)(H,32,38)(H,33,39) |
InChIキー |
XLNAXKMQHIEVPS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12326168.png)
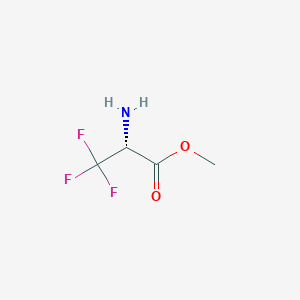
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12326179.png)
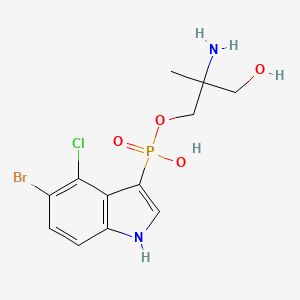
![Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)](/img/structure/B12326196.png)
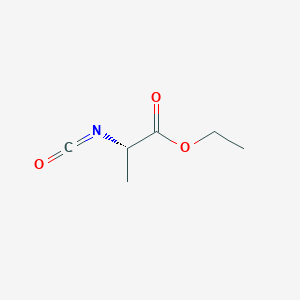
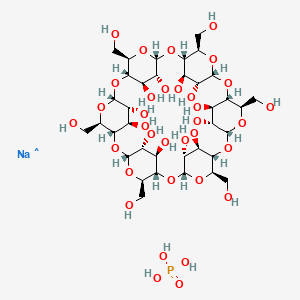
![6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12326205.png)
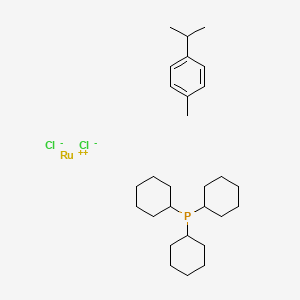
![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)
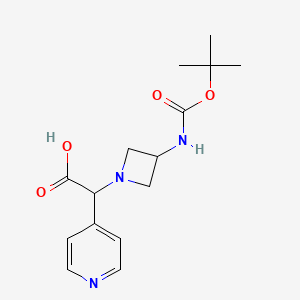
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12326236.png)
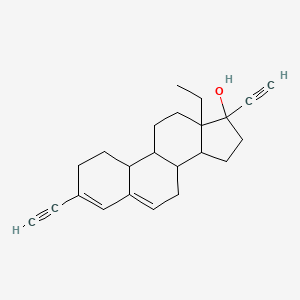
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)
